3'-Hydroxyflavanone

Overview

Description

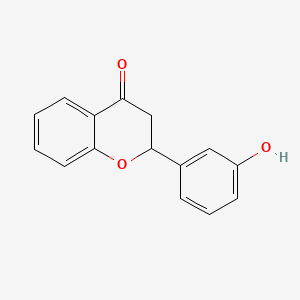

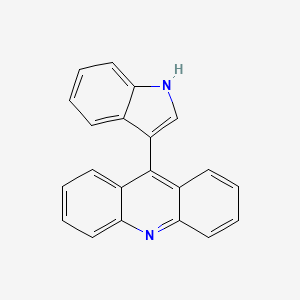

3’-Hydroxyflavanone is a monohydroxyflavanone, a type of flavonoid compound characterized by the presence of a hydroxy group at the 3’ position of the flavanone structure. Flavonoids are a diverse group of polyphenolic compounds widely distributed in plants, known for their various biological activities and health benefits.

Mechanism of Action

Target of Action

3’-Hydroxyflavanone (3’-HF) is a type of flavonoid that primarily targets the cell cycle progression and apoptosis in cells . It interacts with key proteins such as p53 and p21 , and affects the level of cyclin D1 . These proteins play crucial roles in regulating cell cycle progression and apoptosis, which are essential processes for cell growth and death .

Mode of Action

3’-HF interacts with its targets by modulating their levels. It increases the levels of p53 and p21, proteins that inhibit cell cycle progression and promote apoptosis . Conversely, it decreases the level of cyclin D1, a protein that promotes cell cycle progression . Through these interactions, 3’-HF induces a reduction in cell proliferation and triggers apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by 3’-HF is the flavonoid biosynthetic pathway . In this pathway, 3’-HF is a key enzyme that catalyzes the hydroxylation of naringenin to yield dihydrokaempferol, a precursor of anthocyanins . Anthocyanins are a type of flavonoid that have various biological properties, including antioxidant and anti-inflammatory activities .

Pharmacokinetics

Information on the pharmacokinetics of 3’-HF, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It’s known that 3’-hf is almost insoluble in water, which could affect its bioavailability . Encapsulation in cyclodextrin cavities can increase its aqueous solubility and potentially improve its bioavailability .

Result of Action

The molecular effect of 3’-HF action is the deregulation of cell cycle progression, leading to a reduction in cell proliferation . On a cellular level, 3’-HF triggers apoptosis, a process of programmed cell death . This apoptosis is accompanied by poly (ADP-ribose) polymerase cleavage, a hallmark of apoptosis .

Action Environment

The action of 3’-HF can be influenced by environmental factors. For instance, the hydrophobic microenvironment can promote the excited-state intramolecular proton transfer (ESIPT) process of 3’-HF derivatives, which can be regulated by solvents, the existence of metal ions, proteins rich with α-helix structures, or advanced DNA structures . This suggests that the cellular environment can significantly influence the action, efficacy, and stability of 3’-HF.

Biochemical Analysis

Biochemical Properties

3’-Hydroxyflavanone plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes involved in the biosynthesis of dihydroflavonol . It interacts with enzymes such as 4-reductase, which is essential for the production of dihydroflavonol. Additionally, 3’-Hydroxyflavanone has been shown to bind to cell membranes, causing leakage of hydrogen ions or other molecules, thereby exhibiting antimicrobial activity .

Cellular Effects

3’-Hydroxyflavanone has been observed to induce apoptosis in HeLa cells, a type of cervical cancer cell line . It deregulates cell cycle progression and triggers apoptosis by increasing the levels of p53 and p21 while decreasing the level of cyclin D1. This compound also influences cell signaling pathways and gene expression, contributing to its antitumor activity .

Molecular Mechanism

At the molecular level, 3’-Hydroxyflavanone exerts its effects through various mechanisms. It binds to enzymes and proteins, inhibiting or activating them as needed. For instance, it inhibits the enzyme 4-reductase, which is involved in the biosynthesis of dihydroflavonol . Additionally, 3’-Hydroxyflavanone can induce changes in gene expression, leading to the production of proteins that promote apoptosis and inhibit cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Hydroxyflavanone have been studied over time to understand its stability and long-term impact on cellular function. It has been found that 3’-Hydroxyflavanone is almost insoluble in water, but its bioavailability can be increased by encapsulation in cyclodextrin cavities . This encapsulation enhances its stability and allows for prolonged effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3’-Hydroxyflavanone vary with different dosages in animal models. Studies have shown that it exhibits dose-dependent anti-inflammatory and analgesic effects . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3’-Hydroxyflavanone is involved in various metabolic pathways, including the biosynthesis of flavonoids. It interacts with enzymes such as flavanone 3-hydroxylase, which catalyzes the hydroxylation of naringenin to yield dihydrokaempferol . This reaction is a key step in the production of flavonols and anthocyanins, which are important for plant pigmentation and defense mechanisms.

Transport and Distribution

Within cells and tissues, 3’-Hydroxyflavanone is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by encapsulation in cyclodextrin cavities, which enhances its bioavailability and allows for targeted delivery to specific tissues .

Subcellular Localization

The subcellular localization of 3’-Hydroxyflavanone is primarily in the cytoplasm and nucleus . This localization is crucial for its activity and function, as it allows the compound to interact with various biomolecules and exert its effects on cellular processes. Targeting signals and post-translational modifications may direct 3’-Hydroxyflavanone to specific compartments or organelles, further influencing its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Hydroxyflavanone can be synthesized through several methods, one of which involves the epoxidation of chalcones followed by intramolecular cyclization. For instance, fluorine-containing 3’-hydroxyflavanones can be synthesized by epoxidation of fluorine-containing chalcones using hydrogen peroxide under basic conditions, followed by intramolecular cyclization with boron trifluoride etherate .

Another common method is the Algar-Flynn-Oyamada reaction, where a chalcone undergoes oxidative cyclization to form a flavonol . This reaction typically requires an oxidizing agent such as hydrogen peroxide and a base like sodium hydroxide.

Industrial Production Methods

Industrial production of 3’-hydroxyflavanone may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxyflavanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form flavonols or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavanones or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the flavanone ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include various flavonoid derivatives, such as flavonols, dihydroflavanones, and substituted flavanones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

3’-Hydroxyflavanone can be compared with other similar compounds, such as:

Flavanone: The basic structure without the hydroxy group at the 3’ position.

2’-Hydroxyflavanone: A hydroxy group at the 2’ position.

6-Hydroxyflavanone: A hydroxy group at the 6 position.

7-Hydroxyflavanone: A hydroxy group at the 7 position.

Uniqueness

3’-Hydroxyflavanone is unique due to its specific hydroxy group placement, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with biological targets and exhibit distinct properties compared to other flavanones .

Properties

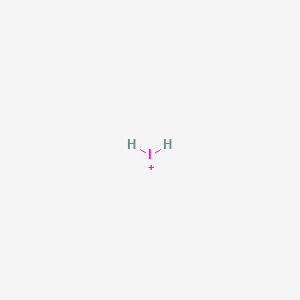

IUPAC Name |

2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSPTYZZNUXJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393419, DTXSID1022344 | |

| Record name | 3'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Hydroxy flavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92496-65-6 | |

| Record name | 3′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92496-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092496656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O4MY88W2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1229258.png)

![(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-11-yl) acetate](/img/structure/B1229259.png)

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1229260.png)

![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)

![N-[4-(benzyloxy)phenyl]-3-(4-benzylpiperazin-1-yl)propanamide](/img/structure/B1229271.png)